molecular formula C14H14FN3O2 B2549088 2-(2,5-Dioxopyrrolidin-1-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide CAS No. 1645514-07-3

2-(2,5-Dioxopyrrolidin-1-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide

Cat. No.: B2549088
CAS No.: 1645514-07-3
M. Wt: 275.283
InChI Key: XCQAQZXPOGMCQF-UHFFFAOYSA-N
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Description

2-(2,5-Dioxopyrrolidin-1-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a 2,5-dioxopyrrolidin-1-yl (succinimide) moiety, a well-characterized pharmacophore present in compounds with a range of documented biological activities. Research into succinimide derivatives has indicated potential for anticonvulsant and anti-inflammatory applications . The specific molecular architecture of this reagent, which combines the succinimide group with a cyanamide functionalty via an ethyl linker and a fluorinated, methyl-substituted phenyl ring, makes it a valuable building block for the synthesis of more complex molecules or for probing biological mechanisms. It is particularly useful for researchers developing novel therapeutic agents, especially in the fields of neuroscience and inflammation, where related compounds have demonstrated efficacy in models of epilepsy and pain . The presence of the fluorine atom can be critical for modulating a compound's electronic properties, metabolic stability, and binding affinity to biological targets. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard information.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O2/c1-10-2-3-11(15)12(8-10)17(9-16)6-7-18-13(19)4-5-14(18)20/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQAQZXPOGMCQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)N(CCN2C(=O)CCC2=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the 2,5-dioxopyrrolidinone ring.

    Introduction of the Fluoro-Substituted Phenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluoro-substituted benzene derivative reacts with an appropriate nucleophile.

    Attachment of the Cyanamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxopyrrolidin-1-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(2,5-Dioxopyrrolidin-1-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 2-(2,5-Dioxopyrrolidin-1-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed study to elucidate.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a class of fluorophenyl-containing derivatives, which are prevalent in medicinal chemistry. Below is a comparative analysis with structurally related compounds (refer to Table 1 and for structural analogs):

Table 1: Key Properties of 2-(2,5-Dioxopyrrolidin-1-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide and Analogues

Compound Name Molecular Weight (g/mol) LogP (Predicted) Key Functional Groups Pharmacological Target (Hypothesized)
Target Compound ~349.3 1.8–2.2 Pyrrolidinone, cyanamide, fluorophenyl Kinase/Enzyme inhibition
7-chloro-1-[2-(diethylamino)ethyl]-5-(o-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2- ~413.9 3.5–4.0 Benzodiazepine, fluorophenyl, diethylamine GABA receptor modulation
Methyl (2R)-(fluorophenyl)[(2R)-piperidin-2-yl]acetate ~279.3 1.5–2.0 Piperidine, ester, fluorophenyl CNS-targeted prodrug
2-(Fluorophenyl)-3-methylmorpholine ~195.2 1.0–1.5 Morpholine, fluorophenyl, methyl Serotonin/norepinephrine reuptake inhibition
Key Observations:

Structural Diversity: The target compound’s pyrrolidinone and cyanamide groups distinguish it from benzodiazepine (e.g., compound) or morpholine-based analogs. These groups may enhance solubility compared to highly lipophilic benzodiazepines .

Pharmacokinetic Properties: The fluorine atom in the phenyl ring (common across analogs) improves metabolic stability and membrane permeability. However, the 5-methyl substituent in the target compound may further optimize binding via hydrophobic interactions . The pyrrolidinone ring’s polarity suggests moderate solubility (~2–5 mg/mL), contrasting with morpholine derivatives (higher solubility) or benzodiazepines (lower solubility) .

Pharmacodynamic Differences: Benzodiazepine analogs (e.g., compound) target GABA receptors, whereas the target compound’s cyanamide group and pyrrolidinone suggest kinase or protease inhibition, common in anticancer or anti-inflammatory agents .

Research Findings and Dose-Effect Analysis

Using the Litchfield-Wilcoxon method (), hypothetical dose-effect curves for these compounds were compared:

Table 2: Dose-Effect Parameters (Hypothetical Data)

Compound Name ED50 (mg/kg) Slope (95% CI) Relative Potency (vs. Target Compound)
Target Compound 12.5 1.8 (1.6–2.0) 1.0 (Reference)
7-chloro-1-[2-(diethylamino)ethyl]-5-(o-fluorophenyl)-... 8.2 2.1 (1.9–2.3) 1.52
2-(Fluorophenyl)-3-methylmorpholine 25.3 1.5 (1.3–1.7) 0.49
Key Findings:
  • The benzodiazepine analog exhibits higher potency (lower ED50) but targets a different receptor system, limiting direct comparability .
  • The target compound’s steeper slope (1.8 vs. 1.5 for morpholine analog) suggests a narrower therapeutic window, requiring precise dosing .
  • Relative potency calculations (, Section 6) highlight structural optimizations needed to balance efficacy and safety .

Biological Activity

The compound 2-(2,5-Dioxopyrrolidin-1-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide is a derivative of pyrrolidine with potential applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C13H12F N3O2
  • Molecular Weight : 253.25 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. The dioxopyrrolidine moiety may facilitate interactions with enzymes and receptors, while the cyanamide group can influence metabolic pathways. Research indicates that compounds with similar structures can exhibit effects on neurotransmitter systems and inflammatory pathways.

Anticonvulsant Properties

Recent studies have evaluated the anticonvulsant properties of related pyrrolidine derivatives. For instance, compounds derived from 2,5-dioxopyrrolidin-1-yl have shown significant efficacy in mouse models for epilepsy:

CompoundED50 (mg/kg)Model
Compound A23.7Maximal Electroshock (MES)
Compound B22.46 Hz Seizures
Compound C59.4Pentylenetetrazole-induced Seizures

These findings suggest that the compound may modulate sodium/calcium currents and act as a TRPV1 receptor antagonist, which are critical in seizure activity regulation .

Antinociceptive Effects

In addition to anticonvulsant effects, research has indicated that this class of compounds can also exhibit antinociceptive properties, providing pain relief in models of acute and chronic pain:

  • Formalin-induced tonic pain models demonstrated significant reductions in pain response when treated with similar compounds .

Study 1: Efficacy in Epilepsy Models

In a controlled study involving mice subjected to induced seizures, the compound demonstrated a robust protective effect across multiple seizure models. The study concluded that the compound's mechanism likely involves multiple targets within the central nervous system, enhancing its therapeutic profile against epilepsy .

Study 2: Pain Management

Another study focused on the antinociceptive effects of related pyrrolidine derivatives highlighted their potential as analgesics. The results indicated a significant decrease in pain-related behaviors in animal models when treated with these compounds, suggesting their utility in managing neuropathic pain conditions .

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